

2-(2-Chloro-5-methylphenoxy)butanoyl chloride molecular structure

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Compound of Interest

Compound Name: 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

CAS No.: 1160257-40-8

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of **2-(2-Chloro-5-methylphenoxy)butanoyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Chloro-5-methylphenoxy)butanoyl chloride**, a reactive chemical intermediate with significant potential in synthetic chemistry. The document delineates its molecular structure, explores a detailed, field-proven synthesis protocol, and outlines a robust workflow for its characterization. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and provides insights into the compound's reactivity and potential applications, particularly as a precursor in the development of agrochemicals and pharmaceuticals. All protocols are designed as self-validating systems, supported by authoritative references and visual aids to ensure clarity and reproducibility.

Introduction

2-(2-Chloro-5-methylphenoxy)butanoyl chloride belongs to the class of phenoxyalkanoic acid derivatives. This family of compounds has a well-established history in the agrochemical industry, with many analogues exhibiting potent herbicidal activity.[1] The introduction of a reactive acyl chloride functional group makes this molecule a versatile building block for the synthesis of a wide array of more complex structures, including esters and amides, through nucleophilic acyl substitution reactions.[2] The specific substitution pattern on the aromatic ring, a chlorine atom at the 2-position and a methyl group at the 5-position, is anticipated to modulate the biological activity of its derivatives. This guide serves as a senior application scientist's perspective on the synthesis and characterization of this important synthetic intermediate.

Molecular Structure and Properties

The molecular structure of **2-(2-Chloro-5-methylphenoxy)butanoyl chloride** is characterized by a butanoyl chloride moiety linked to a 2-chloro-5-methylphenol group via an ether linkage at the alpha-carbon of the butanoyl chain. The presence of a chiral center at this alpha-carbon means the compound can exist as a racemic mixture of two enantiomers.

Physicochemical Properties

While specific experimental data for **2-(2-Chloro-5-methylphenoxy)butanoyl chloride** is not widely published, its properties can be estimated based on its structure and comparison to analogous compounds like 2-phenylbutyryl chloride.[3]

Property	Estimated Value/Information	Source
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ O ₂	N/A
Molecular Weight	247.12 g/mol	N/A
Appearance	Expected to be a liquid	[3]
Boiling Point	High, likely requiring vacuum distillation for purification	[3]
Solubility	Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene).[2]	N/A
Reactivity	Highly reactive with nucleophiles, particularly water and alcohols.[4]	N/A

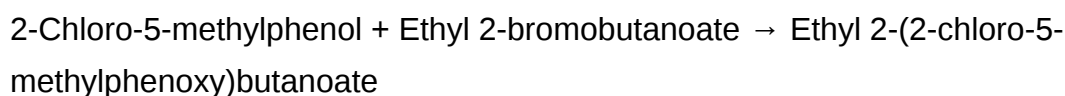
Synthesis of 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

The synthesis of **2-(2-Chloro-5-methylphenoxy)butanoyl chloride** is a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 2-(2-chloro-5-methylphenoxy)butanoic acid, via a Williamson ether synthesis. The second step is the conversion of this carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-(2-Chloro-5-methylphenoxy)butanoic acid

This synthesis is a classic example of the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1]

Reaction:



Ethyl 2-(2-chloro-5-methylphenoxy)butanoate + NaOH → Sodium 2-(2-chloro-5-methylphenoxy)butanoate

Sodium 2-(2-chloro-5-methylphenoxy)butanoate + HCl → 2-(2-Chloro-5-methylphenoxy)butanoic acid

Protocol:

- **Phenoxide Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylphenol (1.0 eq) in a suitable solvent such as ethanol. Add a strong base, like sodium hydroxide (1.1 eq), and stir the mixture until the phenol is completely deprotonated to form the sodium phenoxide.
- **Etherification:** To the solution of the sodium phenoxide, add ethyl 2-bromobutanoate (1.2 eq). Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Ester Hydrolysis:** After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude ester is then subjected to hydrolysis by adding an aqueous solution of sodium hydroxide and heating the mixture.
- **Acidification and Isolation:** Upon completion of the hydrolysis, cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, until the pH is acidic. The 2-(2-Chloro-5-methylphenoxy)butanoic acid will precipitate out of the solution. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.^[1]

Step 2: Conversion to 2-(2-Chloro-5-methylphenoxy)butanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is most effectively achieved using thionyl chloride (SOCl₂).^[2] This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.^[5]

Reaction:

2-(2-Chloro-5-methylphenoxy)butanoic acid + SOCl₂ → **2-(2-Chloro-5-methylphenoxy)butanoyl chloride** + SO₂ + HCl

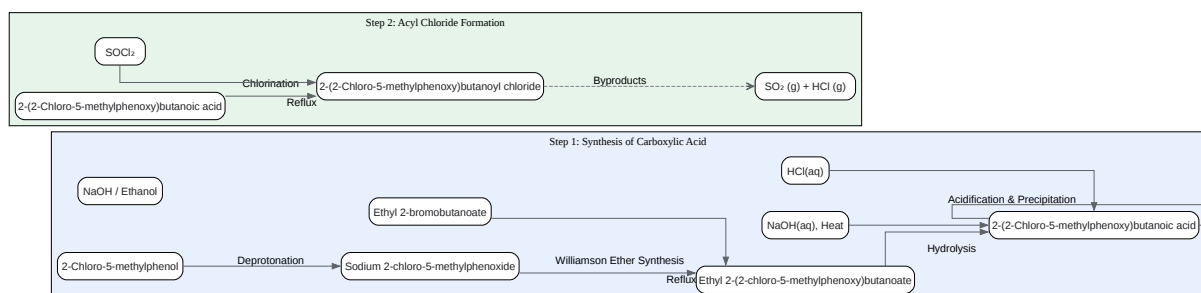
Protocol:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize the evolving HCl and SO₂ gases. Add the dry 2-(2-chloro-5-methylphenoxy)butanoic acid (1.0 eq) to the flask.
- **Addition of Thionyl Chloride:** Carefully add an excess of thionyl chloride (e.g., 2.0 eq) to the flask. The reaction can be performed neat or in an inert solvent like toluene.
- **Reaction Conditions:** Gently heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of gas evolution.
- **Isolation and Purification:** After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The crude **2-(2-chloro-5-methylphenoxy)butanoyl chloride** can then be purified by vacuum distillation.[2]

Causality Behind Experimental Choices:

- **Williamson Ether Synthesis:** This method is chosen for its reliability and high yield in forming the ether linkage. The use of a strong base ensures complete deprotonation of the phenol, maximizing the concentration of the nucleophilic phenoxide.
- **Thionyl Chloride:** This reagent is preferred for the conversion to the acyl chloride due to the clean reaction profile, with gaseous byproducts that drive the reaction to completion. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of **2-(2-Chloro-5-methylphenoxy)butanoyl chloride**.

Characterization Workflow

A thorough characterization is essential to confirm the structure and purity of the synthesized **2-(2-Chloro-5-methylphenoxy)butanoyl chloride**.

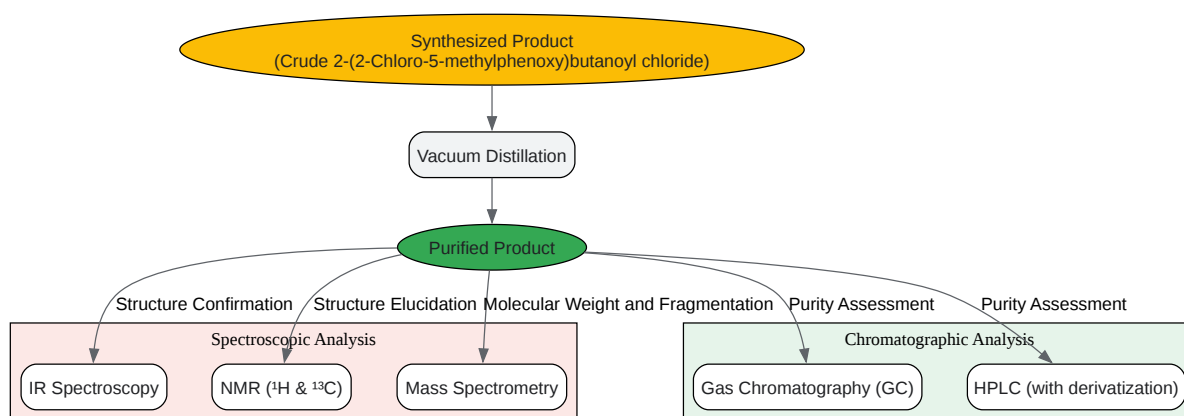
Spectroscopic Analysis

Technique	Expected Observations
Infrared (IR) Spectroscopy	A strong absorption band in the region of 1780-1815 cm^{-1} characteristic of the C=O stretch in an acyl chloride. The absence of a broad O-H stretch from the carboxylic acid precursor (around 2500-3300 cm^{-1}) would indicate a complete reaction.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	^1H NMR: Signals corresponding to the aromatic protons, the methyl group on the aromatic ring, the methine proton at the chiral center, and the ethyl group of the butanoyl chain. The chemical shift of the alpha-proton would be deshielded due to the adjacent carbonyl and ether oxygen. ^{13}C NMR: A signal for the carbonyl carbon in the downfield region (typically 165-175 ppm), along with signals for the aromatic and aliphatic carbons.
Mass Spectrometry (MS)	The mass spectrum should show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the chlorine atom from the acyl chloride and cleavage of the ether bond.

Chromatographic Analysis

Due to the high reactivity of acyl chlorides, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. A common approach is to derivatize the acyl chloride with a suitable reagent to form a stable derivative that can be readily analyzed.[4] Gas Chromatography (GC) can also be employed for purity assessment, provided the compound is thermally stable.

Characterization Workflow Diagram:



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Caption: Workflow for the characterization of **2-(2-Chloro-5-methylphenoxy)butanoyl chloride**.

Reactivity and Applications

2-(2-Chloro-5-methylphenoxy)butanoyl chloride is a highly reactive molecule due to the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing inductive effect of the chlorine atom. This makes it an excellent acylating agent.[2]

Key Reactions

- Reaction with Alcohols: It will react readily with alcohols to form the corresponding esters.
- Reaction with Amines: It will react with primary and secondary amines to form amides.

- Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Potential Applications

Given its structural similarity to known phenoxyalkanoic acid herbicides, the primary application of **2-(2-Chloro-5-methylphenoxy)butanoyl chloride** is likely as a key intermediate in the synthesis of novel agrochemicals. By reacting it with various alcohols or amines, a library of ester and amide derivatives can be generated for screening for herbicidal activity. The presence of the chloro and methyl substituents on the aromatic ring can influence the selectivity and potency of the final products.^[8]

In the context of drug development, the phenoxyacetic acid scaffold is present in some pharmaceutical agents. Therefore, this acyl chloride could also serve as a building block for the synthesis of new drug candidates.

Safety and Handling

2-(2-Chloro-5-methylphenoxy)butanoyl chloride, like other acyl chlorides, is expected to be a corrosive and moisture-sensitive compound.^{[4][9][10]}

- Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
- Disposal: Waste should be disposed of in accordance with local regulations for hazardous chemical waste.

Conclusion

2-(2-Chloro-5-methylphenoxy)butanoyl chloride is a valuable and reactive intermediate in organic synthesis. This guide has provided a comprehensive framework for its synthesis, characterization, and handling, grounded in established chemical principles. The detailed protocols and workflows are designed to be readily implemented by researchers in the fields of

agrochemical and pharmaceutical development. The insights into its reactivity and potential applications highlight its importance as a building block for the discovery of new bioactive molecules.

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